![molecular formula C10H9ClN2O B12043495 6-Chloro-4-ethoxyquinazoline CAS No. 7505-75-1](/img/structure/B12043495.png)
6-Chloro-4-ethoxyquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-ethoxyquinazoline is a chemical compound with the molecular formula C10H9ClN2O and a molecular weight of 208.649 g/mol . It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chlorine atom at the 6th position and an ethoxy group at the 4th position on the quinazoline ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-ethoxyquinazoline typically involves the reaction of 4-chloroanthranilic acid amide with triethyl orthoformate . This reaction is carried out under reflux conditions, leading to the formation of the desired quinazoline derivative. Another method involves the condensation of anthranilic acid with excess formamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-4-ethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline-2,4-dione derivatives or reduction to form dihydroquinazoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quinazoline derivatives can be formed.
Oxidation Products: Quinazoline-2,4-dione derivatives.
Reduction Products: Dihydroquinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-ethoxyquinazoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Chloro-4-ethoxyquinazoline involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- 6-Bromo-4-ethoxyquinazoline
- 6-Methyl-4-ethoxyquinazoline
- 6-Fluoro-4-ethoxyquinazoline
Comparison: 6-Chloro-4-ethoxyquinazoline is unique due to the presence of a chlorine atom, which can influence its reactivity and biological activity compared to other halogenated derivatives . For instance, the chlorine atom may enhance its binding affinity to certain molecular targets, making it a more potent inhibitor .
Eigenschaften
CAS-Nummer |
7505-75-1 |
---|---|
Molekularformel |
C10H9ClN2O |
Molekulargewicht |
208.64 g/mol |
IUPAC-Name |
6-chloro-4-ethoxyquinazoline |
InChI |
InChI=1S/C10H9ClN2O/c1-2-14-10-8-5-7(11)3-4-9(8)12-6-13-10/h3-6H,2H2,1H3 |
InChI-Schlüssel |
ZBDPLPRMJBHVSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC=NC2=C1C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.